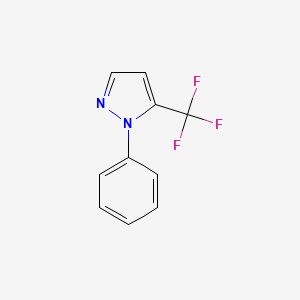

1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences

Pyrazole as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.nettandfonline.comnih.gov This designation stems from its frequent appearance in the structures of a diverse array of biologically active compounds and approved pharmaceutical drugs. researchgate.nettandfonline.com The versatility of the pyrazole core allows it to serve as a foundational structure for the development of new therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases. researchgate.neteurekaselect.com

The pyrazole scaffold's value in drug design is attributable to several key features:

Synthetic Accessibility: Pyrazole derivatives can be synthesized through various established chemical routes, allowing for the creation of a wide range of substituted analogs. researchgate.netwikipedia.org

Drug-like Properties: The pyrazole ring often imparts favorable physicochemical properties to molecules, such as improved metabolic stability and bioavailability. nih.gov

Bioisosteric Replacement: It can act as a bioisostere for other chemical groups, enabling chemists to fine-tune the biological activity and properties of a molecule. nih.gov

Hydrogen Bonding Capability: The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

A number of commercially successful drugs incorporate the pyrazole moiety, underscoring its therapeutic importance. researchgate.net Examples include the anti-inflammatory drug Celecoxib (B62257), the anticoagulant Apixaban, and the kinase inhibitor Ruxolitinib. researchgate.netnih.gov

Role of Trifluoromethylation in Enhancing Molecular Properties for Biological Applications

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful strategy in modern drug design. mdpi.comhovione.combohrium.com This small, fluorine-containing substituent can dramatically alter a molecule's properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. mdpi.comhovione.comnih.gov

The key contributions of the trifluoromethyl group include:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and duration of action. mdpi.comhovione.com

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with its biological target. mdpi.com

Modulation of pKa: The pKa of nearby functional groups can be altered by the presence of a -CF3 group, which can affect a molecule's ionization state and, consequently, its solubility and ability to interact with its target. hovione.com

The strategic placement of a trifluoromethyl group can therefore be a critical step in the optimization of a lead compound into a viable drug candidate. bohrium.com

Historical Context and Evolution of Pyrazole Chemistry and Trifluoromethyl Heterocycles

The history of pyrazole chemistry dates back to 1883, when the term "pyrazole" was first coined by the German chemist Ludwig Knorr. wikipedia.orgglobalresearchonline.netijraset.com A classic synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.orgijraset.com Since their discovery, pyrazole derivatives have been the subject of extensive research due to their versatile chemical reactivity and broad spectrum of biological activities. globalresearchonline.net

The field of organofluorine chemistry, and specifically the synthesis of trifluoromethylated compounds, saw significant advancements in the mid-20th century. A pivotal moment came in 1958 with Lehmann's report on the relationship between the trifluoromethyl group and biological activity, which sparked broader interest among medicinal chemists. mdpi.com

The convergence of these two areas of research—pyrazole chemistry and trifluoromethylation—has led to the development of a vast number of fluorinated pyrazole derivatives. acs.org These compounds have found applications not only in medicine but also in agrochemicals and materials science. acs.orgnumberanalytics.com The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its analogs represents a logical progression in this field, aiming to harness the combined benefits of the robust pyrazole scaffold and the advantageous properties of the trifluoromethyl group. nih.gov The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with a significant portion of research on the topic being published in recent years. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXJKGWWZMVMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573694 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333363-79-4 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 5 Trifluoromethyl 1h Pyrazole and Its Derivatives

Classical Approaches to Pyrazole (B372694) Ring Formation

The most established routes to the pyrazole core involve the condensation of a hydrazine (B178648) with a 1,3-difunctional compound. nih.gov These methods are widely used due to the accessibility of starting materials and the relative simplicity of the reactions.

The reaction between a hydrazine and a molecule containing two electrophilic centers separated by a carbon atom is a cornerstone of pyrazole synthesis. nih.gov For the target compound, this involves using phenylhydrazine (B124118) as the binucleophile.

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, which contain a latent 1,3-dielectrophilic character, is a standard method for producing pyrazolines. beilstein-journals.org These intermediates can then be oxidized to form the aromatic pyrazole ring. beilstein-journals.org The synthesis typically begins with a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration. nih.gov

A significant challenge in the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole from an unsymmetrical precursor like a trifluoromethylated α,β-unsaturated ketone is controlling the regioselectivity. nih.gov Phenylhydrazine has two distinct nucleophilic nitrogen atoms, and the α,β-unsaturated system has two electrophilic sites. The reaction pathway is influenced by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbon versus the β-carbon. nih.gov For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with substituted hydrazines has been used to produce mixtures of 3-(trifluoromethyl) and 5-(trifluoromethyl) pyrazoles, which require subsequent separation. thieme-connect.com In some cases, the intermediate pyrazoline is stable and requires a separate oxidation step using reagents like iodine or simply heating in a solvent like DMSO under an oxygen atmosphere to achieve aromatization. nih.govorganic-chemistry.org

Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Systems

| Carbonyl Precursor | Hydrazine | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|

| β-Arylchalcones | Hydrazine Hydrate | 1. Epoxidation with H₂O₂; 2. Dehydration | 3,5-Diaryl-1H-pyrazoles | nih.govresearchgate.net |

| α,β-Ethylenic Ketone | Phenylhydrazine | Acetic Acid, Iodine | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Methylhydrazine | Scaled synthesis, followed by distillation | Mixture of 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole | thieme-connect.com |

The most classical and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org To synthesize this compound, a trifluoromethylated-β-diketone, such as 1,1,1-trifluoro-4-phenylbutane-2,4-dione, is reacted with phenylhydrazine.

The primary issue in this synthesis is regioselectivity. nih.gov The reaction between an unsymmetrical diketone and phenylhydrazine can yield two different regioisomers. The outcome depends on which nitrogen of phenylhydrazine attacks which carbonyl group. Research has shown that reaction conditions, particularly the solvent, play a critical role. For example, the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can provide better regioselectivity compared to reactions in traditional protic solvents like ethanol. nih.govorganic-chemistry.org The condensation of phenylhydrazine with a 2-(trifluoromethyl)-1,3-diketone has been studied, demonstrating the feasibility of this approach. nih.gov Generally, the initial condensation occurs between the more nucleophilic nitrogen of the hydrazine (NH₂) and the more electrophilic carbonyl group of the diketone (the one adjacent to the electron-withdrawing CF₃ group). This is followed by cyclization involving the second nitrogen and the remaining carbonyl group, which typically favors the formation of the 5-trifluoromethyl pyrazole isomer.

Table 2: Regioselectivity in Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent/Conditions | Major Regioisomer | Reference |

|---|---|---|---|---|

| Unsymmetrical 1,3-Diketone | Arylhydrazine Hydrochloride | Aprotic dipolar solvent (e.g., DMA) | High regioselectivity for one isomer | nih.gov |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |

| 1,1,3,3-Tetraethoxypropane | m-Trifluoromethylphenyl hydrazine | Ethanol/Water, HCl, 80-90 °C | 1-(m-Trifluoromethylphenyl)pyrazole |

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. nih.gov For pyrazole synthesis, the most common 1,3-dipole is a nitrile imine, which is typically generated in situ from a hydrazonoyl halide precursor. nih.govacs.org

The synthesis of trifluoromethylated pyrazoles can be achieved through this route. nih.gov For example, a protocol has been developed involving the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones (acting as the dipolarophile). nih.govacs.org This reaction proceeds in a highly regio- and diastereoselective manner to produce trans-configured 5-acyl-pyrazolines. acs.org These intermediates are then aromatized, often using an oxidant like manganese dioxide (MnO₂), to yield the final polysubstituted 3-trifluoromethylpyrazole. nih.govacs.org While this specific example leads to the 3-CF₃ isomer, the general strategy can be adapted by carefully selecting the dipole and dipolarophile to target other isomers. The reaction's high degree of regioselectivity is a key advantage of this method. nih.gov

Table 3: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

| 1,3-Dipole (or Precursor) | Dipolarophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones (enones) | Et₃N, MnO₂ for aromatization | Polyfunctionalized 3-trifluoromethylpyrazoles | nih.govacs.org |

| Nitrile imine (from hydrazonyl chloride) | 2-Methylene-1,3,3-trimethylindoline | In situ generation of nitrile imine | 1,3,5-Trisubstituted pyrazole (via ring opening) | nih.gov |

| Nitrile imines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Smooth reaction providing high yields | 1,3,5-Trisubstituted pyrazoles | rsc.org |

Cyclocondensation Reactions of Hydrazines with 1,3-Difunctional Systems

Introduction of the Trifluoromethyl Group

While building the ring from CF₃-containing precursors is most common, methods also exist to introduce the trifluoromethyl group onto a pre-formed heterocyclic ring. This post-cyclization functionalization typically involves electrophilic trifluoromethylation. nih.gov

The direct introduction of a CF₃ group can be accomplished using electrophilic trifluoromethylating agents, which are designed to act as a source for a "CF₃⁺" cation or its equivalent. chem-station.com These reagents have become crucial tools in modern synthetic chemistry for creating organofluorine compounds. brynmawr.edu

Prominent examples of these reagents include:

Hypervalent Iodine Reagents : Often referred to as Togni's reagents, these are stable, easy-to-handle compounds that can transfer a CF₃ group to a wide range of nucleophiles, including carbanions and electron-rich heterocycles. brynmawr.educhem-station.com

Sulfonium Salts : Known as Umemoto's reagents, these are another class of powerful electrophilic trifluoromethylating agents. chem-station.com

Other Reagents : The Langlois' reagent (sodium triflinate, CF₃SO₂Na) and Baran's reagent (zinc(II) bis(trifluoromethanesulfinate)) are also effective, often operating through a radical mechanism but serving a similar purpose of installing a CF₃ group. chem-station.com

The application of these reagents to a pre-formed 1-phenyl-1H-pyrazole would typically involve the reaction with the electron-rich pyrazole ring. However, direct electrophilic substitution on the 1-phenylpyrazole (B75819) nucleus usually occurs at the C4 position. Therefore, achieving selective trifluoromethylation at the C5 position on the unsubstituted ring is challenging and generally not the preferred synthetic route. The methods described in section 2.1, where the CF₃ group is incorporated from the start, are the most direct and regioselective strategies for obtaining this compound.

Table 4: Common Electrophilic Trifluoromethylating Agents

| Reagent Class | Common Name(s) | Key Feature | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagents | Stable, crystalline solids; broad substrate scope for transferring CF₃ group. | brynmawr.educhem-station.com |

| Sulfonium Salts | Umemoto's Reagents | Powerful electrophilic "CF₃⁺" source. | chem-station.com |

| Sulfinate Salts | Langlois' Reagent, Baran's Reagent | Often proceed via radical pathways to achieve trifluoromethylation. | chem-station.com |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation provides a direct method for introducing the CF₃ group onto a pre-existing molecular framework. This is often achieved using a nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.

One prominent strategy involves the reaction of β-CF₃-1,3-enynes with hydrazine derivatives. For instance, the reaction of phenylhydrazine with these substrates can be oxidized to yield 1,4,5-trisubstituted pyrazoles. acs.orgnih.gov Another approach involves the condensation of phenyl alkynyl trifluoromethyl ketones with phenylhydrazine, which affords 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole in good yields. conicet.gov.ar This reaction proceeds through the deprotonation of an α,β-alkynic hydrazone intermediate. conicet.gov.ar

A different nucleophilic approach uses 2-bromo-3,3,3-trifluoropropene (BTP) as the trifluoromethyl source. In a copper-catalyzed cycloaddition with N-arylsydnone derivatives, BTP yields 4-trifluoromethyl pyrazoles with high regioselectivity under mild conditions. rsc.org

Radical Trifluoromethylation of Heteroaromatic Systems

Radical trifluoromethylation has become a powerful tool for the synthesis of trifluoromethylated heterocycles, offering mild reaction conditions and broad functional group tolerance. nih.gov Photoredox catalysis, in particular, has enabled the direct trifluoromethylation of unactivated arenes and heteroarenes using a simple light source. nih.govresearchgate.net

This method typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. Common precursors include triflyl chloride (CF₃SO₂Cl) or sodium triflinate (CF₃SO₂Na, Langlois' reagent), which is considered one of the cheapest and most convenient sources. nih.govd-nb.info The photocatalyst, upon light absorption, initiates a single electron transfer (SET) process that generates the •CF₃ radical. nih.gov This radical then adds to the heteroaromatic system. nih.govd-nb.info This strategy has been successfully applied to a wide range of five- and six-membered heteroarenes. nih.gov

The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), a hypervalent iodine compound, is another widely used electrophilic source that can participate in radical pathways for trifluoromethylation. conicet.gov.arwikipedia.orgacs.org For example, it can be used in copper-catalyzed reactions for the trifluoromethylation of alkenes, which can be precursors to pyrazole systems. conicet.gov.ar

Below is a table summarizing selected radical trifluoromethylation reactions of heterocycles.

| Precursor | Catalyst/Conditions | Substrate Type | Product Type | Yield | Reference |

| CF₃SO₂Na | Benzophenone derivative, light | Electron-deficient olefins & heteroarenes | Trifluoromethylated olefins/heteroarenes | Good | d-nb.info |

| CF₃SO₂Cl | Ru(bpy)₃(PF₆)₂, light | Unactivated arenes & heteroarenes | Trifluoromethylated arenes/heteroarenes | Varies | nih.gov |

| Togni Reagent II | Copper catalyst | Alkenes | α-Trifluoromethyl enones | Moderate to Good | conicet.gov.ar |

| Togni Reagent II | fac-[Ir(ppy)₃], light | α,β-Unsaturated carboxylic acids | Trifluoromethylated olefins | Good | conicet.gov.ar |

Trapping of Transiently-Generated Trifluoromethylhydrazine for N-CF₃ Pyrazoles

A specialized method for synthesizing N-trifluoromethyl pyrazoles involves the in-situ generation and trapping of the highly reactive trifluoromethylhydrazine (CF₃NHNH₂). wuxiapptec.comacs.org This approach circumvents the challenges associated with the isolation and handling of the unstable trifluoromethylhydrazine. wuxiapptec.comacs.org

The synthesis typically starts with a stable precursor, such as N,N'-bis(tert-butoxycarbonyl)trifluoromethylhydrazine (di-Boc trifluoromethylhydrazine). wuxiapptec.comacs.org This precursor can be generated from the reaction of di-tert-butyl azodicarboxylate (DBAD) with a CF₃ radical source like sodium triflinate under oxidative conditions. acs.org

The di-Boc protecting groups are then removed in the presence of an acid, generating trifluoromethylhydrazine as a transient intermediate. wuxiapptec.comacs.org This intermediate is immediately trapped by a 1,3-dicarbonyl compound present in the reaction mixture. The subsequent condensation and cyclization afford the desired N-CF₃ pyrazole. wuxiapptec.comacs.org Studies have shown that the half-life of trifluoromethylhydrazine hydrochloride salt in solution is short, necessitating this one-pot approach. wuxiapptec.comacs.org This method has been successfully applied to a variety of dicarbonyl substrates, including diketones, dialdehydes, keto-esters, and keto-amides, to produce a diverse array of N-trifluoromethyl pyrazoles. wuxiapptec.comacs.org

| Precursor | Reagents | Trapping Agent (1,3-Dicarbonyl) | Product | Yield | Reference |

| Di-Boc trifluoromethylhydrazine | TsOH·H₂O, DCM | 1,3-Diketones | N-CF₃ Pyrazoles | 36-55% | acs.org |

| Di-Boc trifluoromethylhydrazine | TsOH·H₂O, DCM | 1,3-Dialdehydes | N-CF₃ Pyrazoles | 68-82% | acs.org |

| Di-Boc trifluoromethylhydrazine | TsOH·H₂O, DCM | 1,3-Ketonitriles | Amino-N-CF₃ Pyrazoles | 26-63% | acs.org |

| Di-Boc trifluoromethylhydrazine | HCl, then diketone | 1,3-Diketone | N-CF₃ Pyrazoles | 44-46% | acs.orgnih.gov |

Advanced Synthetic Strategies

Modern organic synthesis has moved towards more efficient and sustainable methods. Advanced strategies such as multicomponent reactions, transition-metal catalysis, and continuous-flow synthesis are at the forefront of constructing complex molecules like trifluoromethylated pyrazoles.

Multicomponent Reactions (MCRs) for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of pyrazole scaffolds, including those bearing a trifluoromethyl group.

A notable example is a three-component reaction for synthesizing 3-(trifluoromethyl)pyrazoles by coupling aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene (BTP). researchgate.netthieme-connect.com This metal-free and catalyst-free method proceeds under mild conditions with a broad substrate scope, providing access to key intermediates for pharmaceuticals like Celecoxib (B62257). researchgate.netthieme-connect.com

Another MCR strategy involves the one-pot reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to produce trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives. researchgate.net Four-component reactions have also been reported for creating fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles. rsc.org These reactions often involve the in-situ formation of intermediates that subsequently cyclize to form the complex pyrazole-containing product. nih.govrsc.org

Transition-Metal Catalyzed Reactions

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling challenging bond formations with high efficiency and selectivity. Both palladium and copper catalysts have been instrumental in the synthesis of this compound and its derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for cross-coupling reactions to functionalize the pyrazole core. A mild and efficient protocol has been developed for creating tetra-substituted 5-trifluoromethylpyrazoles. rsc.org This strategy begins with the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, followed by halogenation at the 4-position. rsc.org The resulting 4-halo-1-phenyl-5-(trifluoromethyl)pyrazoles then serve as substrates for palladium-catalyzed Negishi (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions. rsc.org The success of these challenging couplings relies on the use of specific phosphine (B1218219) ligands, such as XPhos and JosiPhos. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for trifluoromethylation reactions. beilstein-journals.orgnih.gov For example, copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones produces 4-trifluoromethyl pyrazoles under mild conditions. rsc.org Copper can also mediate Sandmeyer-type trifluoromethylations using electrophilic CF₃ sources like Umemoto's reagent. beilstein-journals.orgnih.gov In some cases, copper facilitates the direct trifluoromethylation of C(sp²)-H bonds, such as in N,N-dialkylhydrazones, using Togni's reagent. nih.gov These methods provide pathways to trifluoromethylated precursors that can be converted to the desired pyrazole structures. nih.govacs.org

Continuous-Flow Synthesis for Trifluoromethylated Heterocycles

Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, scalability, speed, and automation. acs.orgvapourtec.comuc.pt This technology has been successfully applied to the synthesis of trifluoromethylated heterocycles. acs.orgvapourtec.com

An automated and scalable continuous-flow route has been developed for the rapid introduction of trifluoromethyl groups onto various heterocycles. acs.org This method often involves the direct alkylation-cyclization of amines with trifluoroacetic acid or its anhydride. acs.org Compared to batch reactions, flow synthesis can be performed at mild conditions with high yields and can telescope multiple reaction steps without isolating intermediates. acs.orgvapourtec.comuc.pt

Specifically for pyrazoles, flow chemistry has been used for Knorr-type cyclocondensations and for the 1,3-dipolar cycloaddition of alkynes with diazo compounds to form the pyrazole ring. mdpi.com Flow reactors have also been employed for the lithiation and subsequent functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating the technology's utility for both ring formation and derivatization. researchgate.netenamine.net The precise control over reaction parameters like temperature and residence time in a flow system is particularly beneficial for managing exothermic reactions and handling unstable intermediates, making it a powerful tool for producing trifluoromethylated pyrazoles safely and efficiently. acs.orgrsc.org

Regioselective Synthesis and Control in Pyrazole Formation

The synthesis of N-substituted pyrazoles from the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines often yields a mixture of regioisomers, posing significant purification challenges. nih.gov The reaction of phenylhydrazine with a trifluoromethyl-containing 1,3-dicarbonyl equivalent can theoretically produce both 1-phenyl-3-(trifluoromethyl)-1H-pyrazole and the desired this compound. Achieving regioselectivity is therefore a key focus in synthetic design.

Several factors have been identified to influence the regiochemical outcome of this cyclocondensation reaction. These include the nature of the starting materials, the solvent, and the specific reaction conditions employed. nih.gov For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles. conicet.gov.aracs.org While many studies focus on N-methylpyrazoles, the principles can be extended to N-phenyl derivatives.

A significant breakthrough in controlling regioselectivity involves the use of trichloromethyl enones as starting materials. nih.govacs.org The nature of the hydrazine reactant—specifically, whether it is used as a free base or as a hydrochloride salt—has a profound impact on the isomeric ratio. nih.gov When arylhydrazine hydrochlorides are used, the reaction favors the formation of the 1,3-regioisomer. nih.govacs.org Conversely, employing the free arylhydrazine base leads predominantly to the 1,5-regioisomer. nih.gov This regiocontrolled methodology allows for the selective synthesis of either isomer in moderate to excellent yields. acs.org

Another strategy to achieve regioselectivity is through [1+4] cyclization reactions. The treatment of a phenylhydrazone with an N-aryl trifluoroacetimidoyl iodide in the presence of a base like sodium hydride results in the regioselective formation of 5-trifluoromethyl pyrazoles. researchgate.net Additionally, cycloaddition reactions of 4-trifluoromethylsydnones with alkynes provide a general and regioselective route to 5-trifluoromethylpyrazoles. acs.org

The table below summarizes different synthetic approaches and their effectiveness in controlling the regioselectivity of the pyrazole formation.

Table 1: Regioselective Synthesis Strategies for Phenyl-Trifluoromethyl-Pyrazoles

| Starting Materials | Reagents/Solvents | Major Regioisomer | Yield | Reference |

|---|---|---|---|---|

| Trichloromethyl enone + Phenylhydrazine hydrochloride | Methanol, Reflux | 1,3-regioisomer | 37-97% | nih.govacs.org |

| Trichloromethyl enone + Phenylhydrazine (free base) | Methanol, Reflux | 1,5-regioisomer | 52-83% | nih.govacs.org |

| Phenylhydrazone of a methyl ketone + N-aryl trifluoroacetimidoyl iodide | Sodium hydride | 5-trifluoromethyl pyrazole | Not specified | researchgate.net |

| 4-Trifluoromethylsydnone + Alkyne | Not specified | 5-trifluoromethyl pyrazole | Not specified | acs.org |

| 1,3-Diketone + Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | High regioselectivity for 3-trifluoromethyl derivative | High | conicet.gov.aracs.org |

| 1,3-Diketone + Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased regioselectivity | High | conicet.gov.aracs.org |

Derivatization Strategies for Functionalized Pyrazoles

Once the this compound scaffold is constructed, further functionalization can be achieved through various derivatization strategies. These modifications are crucial for tuning the compound's physicochemical properties and biological activity.

Functionalization of the pyrazole ring can be achieved through electrophilic substitution or by leveraging pre-existing functional groups. For instance, bromination of the pyrazole core, often with N-bromosuccinimide (NBS), can introduce a bromine atom, which can then participate in further reactions like metal-halogen exchange followed by trapping with an electrophile. thieme-connect.com

Lithiation followed by electrophilic trapping is another powerful strategy for introducing a variety of functional groups onto the pyrazole ring. thieme-connect.com This method allows for the regioselective introduction of substituents at specific positions, depending on the directing effects of the existing groups on the ring. thieme-connect.com

The synthesis of this compound-4-carboxylic acid is a key transformation, as the carboxylic acid group serves as a versatile handle for further derivatization. One common method for its preparation is the oxidation of the corresponding pyrazole-4-carboxaldehyde. For example, the oxidation of 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde using Jones reagent (chromium trioxide in sulfuric acid and acetone) yields the corresponding carboxylic acid in high yield.

Another approach involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone to produce 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid. dergipark.org.tr The resulting pyrazole carboxylic acid can then be converted to its acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides. dergipark.org.tr

The carboxylic acid can be further converted into a variety of derivatives. For instance, reaction with hydrazines can lead to the formation of pyrazolopyridazinone derivatives through cyclization. dergipark.org.tr The carbohydrazide (B1668358) derivative, this compound-4-carbohydrazide, is another important intermediate that can be synthesized from the corresponding carboxylic acid. nih.gov

The table below outlines synthetic routes to pyrazole carboxylic acids and their derivatives.

Table 2: Synthesis of Pyrazole Carboxylic Acids and Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(m-Trifluoromethylphenyl)pyrazole-4-carboxaldehyde | Jones Reagent, Acetone | 1-(m-Trifluoromethylphenyl)pyrazole-4-carboxylic acid | 89% | |

| 4-Benzoyl-5-phenyl-2,3-furandione + (4-(Trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | Not specified | 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Not specified | dergipark.org.tr |

| Pyrazole carboxylic acid | Thionyl chloride | Pyrazole carboxylic acid chloride | Not specified | dergipark.org.tr |

| Pyrazole carboxylic acid chloride | Alcohols | Pyrazole esters | Not specified | dergipark.org.tr |

| Pyrazole carboxylic acid chloride | Amines, Ureas | Pyrazole amides and carbo-urea derivatives | Not specified | dergipark.org.tr |

| Pyrazole carboxylic acid | Hydrazines | Pyrazolopyridazinone derivatives | Not specified | dergipark.org.tr |

Chemical Reactivity and Transformation Pathways of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole

Reactivity Governed by the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the substituents attached to the ring. In 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, the electronic landscape of the pyrazole nucleus is significantly shaped by the phenyl group at the N1 position and the trifluoromethyl group at the C5 position.

Electrophilic Aromatic Substitution (Preferential Position 4)

Due to its inherent aromatic character, the pyrazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the electronic effects of the existing substituents. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. rrbdavc.orgresearchgate.net This is because the intermediates formed by attack at C3 or C5 are highly unstable due to the positive charge being placed on an already electron-deficient nitrogen atom. rrbdavc.org

A notable example of this reactivity is the bromination of pyrazole derivatives. For instance, the bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) proceeds under mild conditions to afford the 4-bromo derivative, highlighting the reactivity of the C4 position. researchgate.netenamine.net This reaction underscores the general principle that the C4 position is the primary site for the introduction of electrophiles onto the pyrazole ring in this class of compounds.

Table 1: Electrophilic Bromination of a 1-Substituted-5-(trifluoromethyl)-1H-pyrazole

| Reactant | Reagent | Product | Position of Substitution | Reference |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazole | NBS | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | C4 | researchgate.netenamine.net |

Nucleophilic Attack (Positions 3 and 5)

The pyrazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. The C3 and C5 positions are inherently more electrophilic due to their proximity to the electronegative nitrogen atoms. researchgate.net The presence of the potent electron-withdrawing trifluoromethyl group at C5 further enhances the electrophilicity of both the C3 and C5 positions, making them potential targets for nucleophiles. While direct nucleophilic substitution on the unsubstituted pyrazole ring is uncommon, functionalization at these positions is often achieved through other synthetic strategies.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key modulator of the chemical and biological properties of the molecule. Its strong electron-withdrawing nature significantly influences the reactivity of the pyrazole ring and can itself be involved in specific transformations.

Influence of the Trifluoromethyl Group on Electrophilicity and Reactivity

The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I effect), which deactivates the pyrazole ring towards electrophilic attack and increases its electrophilicity. This heightened electrophilicity makes the pyrazole ring more susceptible to nucleophilic attack, particularly at the C5 position to which it is attached, and also at the C3 position. nih.gov The presence of the -CF3 group can render certain reactions, such as the Sonogashira cross-coupling on an adjacent bromo-substituted pyrazole, more challenging. researchgate.net

Fluorination Reactions Mediated by Trifluoromethyl Group

While the trifluoromethyl group is generally stable, its influence on the reactivity of the pyrazole ring is profound. There is limited direct evidence of the trifluoromethyl group itself mediating fluorination reactions on the pyrazole core. However, the synthesis of various fluorinated pyrazoles, including those with a trifluoromethyl group, is a significant area of research. acs.org For instance, the synthesis of 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole is achieved through the condensation of 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione with (4-fluorophenyl)hydrazine, showcasing the construction of fluorinated pyrazole systems. nih.gov

Reactions of Substituted Moieties

The phenyl and pyrazole rings of this compound can be further functionalized, allowing for a diverse range of chemical transformations. These reactions are crucial for the development of new derivatives with tailored properties.

For example, the synthesis of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrates the utility of the pyrazole scaffold in creating complex molecules. These compounds are synthesized from the corresponding this compound-4-carboxylic acid, which can be prepared and subsequently coupled with various amines. acs.org

Another example is the trifluoromethylthiolation of pyrazolin-5-ones, which, although not a direct reaction of this compound, illustrates a transformation on a related pyrazole core influenced by a trifluoromethyl group. The reaction of 1-phenyl-3-(trifluoromethyl)-4H-pyrazol-5-one with a trifluoromethylthiolating agent in the presence of a catalyst yields 1-phenyl-3-(trifluoromethyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol. nih.gov

Table 2: Synthesis of Substituted this compound Derivatives

| Starting Material | Reagents | Product | Reaction Type | Reference |

| This compound-4-carboxylic acid | Substituted pyridine-4-amines, coupling agents | N-(substituted pyridine-4-yl)-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Amide coupling | acs.org |

| 1-phenyl-3-(trifluoromethyl)-4H-pyrazol-5-one | PhNHSCF3, BiCl3 | 1-phenyl-3-(trifluoromethyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | Electrophilic trifluoromethylthiolation | nih.gov |

Carboxylic Acid and Ester Derivatives: Esterification, Amidation, Decarboxylation

Carboxylic acid derivatives of this compound, particularly with the acid group at the C3 or C4 position, serve as pivotal intermediates for creating a variety of functionalized molecules. uni.lusigmaaldrich.com These acids can be readily converted into esters and amides, or they can be removed through decarboxylation.

Esterification

A common route to ester derivatives involves a two-step process. First, the pyrazole carboxylic acid is activated by converting it into a more reactive acid chloride. This is typically achieved by reacting the acid with an agent like thionyl chloride (SOCl₂). dergipark.org.tr The resulting acid chloride, which is often used without further purification due to its reactivity, is then treated with an appropriate alcohol. dergipark.org.tr For instance, using the Schotten-Baumann method, the acid chloride can be reacted with alcohols in the presence of a base to yield the corresponding esters in good yields. dergipark.org.tr

Table 1: Examples of Esterification of Pyrazole Carboxylic Acid Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Methanol | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate dergipark.org.tr |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Ethanol | Ethyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate dergipark.org.tr |

Amidation

The synthesis of amide derivatives (carboxamides) follows a similar pathway to esterification. The pyrazole acid chloride is reacted with a primary or secondary amine to form the N-substituted amide. dergipark.org.tr Reactions with aqueous ammonia (B1221849) yield the primary amide, while reactions with various amines produce a diverse range of substituted amides. dergipark.org.tr Alternatively, direct amidation of the carboxylic acid can be achieved without first forming the acid chloride by using specialized coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate the formation of the amide bond under mild conditions. researchgate.net

Table 2: Examples of Amidation of Pyrazole Carboxylic Acid Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Aqueous Ammonia | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide dergipark.org.tr |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butyl Amine | 4-benzoyl-N-butyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide dergipark.org.tr |

Decarboxylation

The carboxylic acid group on the pyrazole ring can be removed through decarboxylation, a reaction that eliminates carbon dioxide. This transformation is a standard method for many heteroaromatic carboxylic acids and can be accomplished through several means. organic-chemistry.org A simple and effective method involves heating the acid in a high-boiling point solvent. organic-chemistry.org In some cases, the reaction is catalyzed by agents such as silver carbonate (Ag₂CO₃) in a solvent like DMSO. organic-chemistry.org This process reverts the carboxylic acid derivative back to a pyrazole structure lacking the -COOH group, providing a strategic route for manipulating molecular structures after the carboxyl group has served its synthetic purpose. A related advanced method involves the photoredox and copper-catalyzed conversion of carboxylic acids directly to trifluoromethyl groups. nih.gov

Cyclization Reactions Leading to Fused Heterocycles

The this compound core is a valuable building block for constructing more complex, polycyclic heterocyclic systems. These cyclization reactions create fused rings, which are of significant interest in medicinal chemistry and materials science.

Several strategies exist for achieving these transformations:

Condensation with Hydrazines: Pyrazole carboxylic acids or their derivatives can undergo condensation and cyclization with various hydrazines. For example, the reaction between a pyrazole-3-carboxylic acid and hydrazine (B178648) or its derivatives leads to the formation of fused pyrazolo[3,4-d]pyridazinone systems. dergipark.org.tr

Intramolecular Cyclization: An efficient method for creating trifluoromethylated fused tricyclic pyrazoles involves the intramolecular cyclization of cyclic ketone-derived amines. researchgate.netnih.gov Mechanistic studies suggest this pathway proceeds through the in-situ generation of a trifluoromethylated β-diazo ketone intermediate, which then cyclizes. researchgate.netnih.gov

Transition Metal-Catalyzed Annulation: Modern catalytic methods provide elegant routes to fused systems. A rhodium(III)-catalyzed [5+1] annulation cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This reaction utilizes a substituted phenyl-1H-pyrazol-5-amine and an alkyne, where the alkyne provides a single carbon atom to complete the new fused ring, demonstrating high atom economy. rsc.org

Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles

| Starting Pyrazole Derivative | Key Reagents | Fused Heterocycle Formed |

|---|---|---|

| Pyrazole-3-carboxylic acid | Hydrazines | Pyrazolo[3,4-d]pyridazinone dergipark.org.tr |

| β-amino cyclic ketones (precursors) | tert-Butyl nitrite | Fused tricyclic pyrazole researchgate.netnih.gov |

Regioselective Acylation

Introducing an acyl group (R-C=O) onto the pyrazole ring is a key functionalization reaction. However, controlling the position of this addition—a concept known as regioselectivity—is critical. For pyrazole systems, particularly those related to pyrazol-5-ones, direct acylation can problematically occur at either a carbon atom (C-acylation) or an oxygen atom (O-acylation).

A highly effective method has been established to selectively achieve C-acylation at the C4 position. rsc.org The key to this regioselectivity is the formation of a calcium complex of the starting pyrazolone (B3327878) in a solvent like anhydrous dioxane before the acylating agent is introduced. rsc.org This complex formation effectively blocks the oxygen atom, directing the subsequent acylation exclusively to the C4 position. rsc.org Once the complex is formed, an acyl chloride (such as 4-trifluoromethylbenzoyl chloride) is added, leading to the desired 4-acyl-pyrazol-5-one. rsc.org The final product is liberated from the calcium complex by acidification with hydrochloric acid. rsc.org This method allows for the synthesis of a variety of 4-aroyl-substituted pyrazoles with high yields and precision. rsc.org

Table 4: Regioselective C4-Acylation of 3-Methyl-1-phenyl-1H-pyrazol-5-one

| Acylating Agent | Product |

|---|---|

| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org |

| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org |

| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org |

Computational and Theoretical Investigations of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives, these studies are crucial for designing new compounds with enhanced biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For derivatives of this compound, docking studies have been pivotal in elucidating their mechanism of action. For instance, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org Molecular docking results showed that these compounds could fit completely within the binding pocket of the SDH enzyme. The simulations revealed key interactions: the main body of the compound formed hydrogen bonds, while the phenyl ring at the 1-position of the pyrazole (B372694) core established a π–π interaction with an arginine residue (Arg59). acs.org This suggests that these pyrazole derivatives may target SDH, providing a structural basis for their observed antifungal activity. acs.org

Docking studies on related trifluoromethyl-pyrazole structures have identified other potential targets. In one study, trifluoromethylpyrazoles were docked into the active site of the COX-2 enzyme to rationalize their anti-inflammatory activity. nih.gov Similarly, docking simulations of other pyrazole derivatives have been performed against protein kinases like VEGFR-2, Aurora A, and CDK2, as well as the BRAFV600E mutant, indicating the scaffold's potential as an inhibitor for various anticancer targets. nih.govnih.govrsc.org

| Compound Scaffold | Protein Target | Key Predicted Interactions | Potential Application | Reference |

|---|---|---|---|---|

| This compound-4-carboxamides | Succinate Dehydrogenase (SDH) | Hydrogen bonds, π–π stacking with Arg59 | Antifungal | acs.org |

| 1-(pyrimidin-2-yl)-3-trifluoromethylpyrazoles | Cyclooxygenase-2 (COX-2) | Binding within the active site | Anti-inflammatory | nih.gov |

| 5-Phenyl-1H-pyrazol derivatives | BRAFV600E | Tight binding to the active site | Anticancer | rsc.org |

| Pyrazole-containing imide derivatives | Heat Shock Protein 90α (Hsp90α) | Hydrogen bonds, π-π interactions | Anticancer | researchgate.net |

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying parts of the molecule, researchers can identify which functional groups are essential for its effects. Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate chemical structure with activity.

For derivatives of this compound, 3D-QSAR models have been developed to understand the structural requirements for potent biological activity. In a study on their antifungal effects, a 3D-QSAR model was built for a series of carboxamide derivatives. acs.org Such models help in visualizing the pharmacophore, or the essential features for activity, which can guide the design of new, more potent inhibitors. acs.orgrsc.org

SAR studies on related pyrazole inhibitors have provided detailed insights. For example, in a series of pyrazole-based meprin α and β inhibitors, modifications to the phenyl rings at positions 3 and 5 of the pyrazole core were explored. nih.gov It was found that the 3,5-diphenylpyrazole (B73989) structure was highly potent. nih.gov Introducing different substituents on these phenyl rings significantly impacted inhibitory activity, demonstrating the importance of both electronic and steric factors. nih.gov These analyses provide a framework for understanding how changes to the this compound scaffold could modulate its interaction with various biological targets.

Conformational analysis examines the different spatial arrangements (conformations) a molecule can adopt and their relative energies. Molecular Dynamics (MD) simulations provide a dynamic view of these conformations and how the molecule interacts with its environment, such as a protein's active site, over time.

The relative orientation of the phenyl and pyrazole rings is a key conformational feature of this compound. X-ray crystallography studies of related compounds reveal the dihedral angles between these two rings. For instance, in two different molecules within the same crystal, these angles were found to be 65.3° and 85.6°, indicating significant rotational flexibility. nih.gov

MD simulations are used to assess the stability of ligand-protein complexes predicted by docking. For pyrazole derivatives, MD simulations have been used to explore their binding mode with targets like the COX-2 enzyme and Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can track the root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of individual residues, revealing how the protein structure adapts to the ligand and the stability of the binding over time. researchgate.net This provides a more realistic and dynamic picture of the molecular interactions than static docking alone. researchgate.net

Electronic Structure and Reactivity Predictions

Theoretical methods are employed to calculate the electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to optimize molecular geometries and to calculate electronic properties that determine a compound's reactivity.

For pyrazole derivatives, DFT calculations at levels like B3LYP/6-31G* are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjcsp.org.pk The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity and easier electronic transitions. nih.govnih.gov For example, DFT studies on related pyrazoles have shown that the HOMO is often delocalized across the phenyl and pyrazole rings, while the LUMO may be localized on specific parts of the molecule, indicating the sites most likely to accept electrons. jcsp.org.pk

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density around a molecule. researchgate.net These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby predicting the most likely sites for intermolecular interactions. asrjetsjournal.org These computational tools provide an excellent perception of the molecular properties of the this compound scaffold. researchgate.net

| Parameter | Calculated Value | Implication | Reference |

|---|---|---|---|

| HOMO Energy | -6.575 eV | Energy of the highest energy electrons; relates to electron-donating ability. | nih.gov |

| LUMO Energy | -2.117 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. | nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.458 eV | Indicates high electronic stability and relatively low chemical reactivity. | nih.gov |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. Methods like Time-Dependent DFT (TD-DFT) are used to compute electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. jcsp.org.pknih.gov

For pyrazole derivatives, theoretical vibrational frequencies calculated via DFT have shown good agreement with experimental FT-IR spectra, helping to assign specific peaks to the vibrations of functional groups. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation and confirmation. nih.gov The ability to theoretically predict these parameters provides a valuable complement to experimental spectroscopic analysis of compounds like this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Related Computational Assessments

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In recent years, in silico methods have become indispensable for predicting these properties at an early stage, allowing for the prioritization of candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For the compound this compound, computational models offer valuable insights into its potential behavior within a biological system. These assessments are typically based on the compound's physicochemical properties and its similarity to molecules with known ADME characteristics.

Detailed computational analyses of this compound have been conducted to predict its ADME profile. These predictions are derived from various models that assess properties such as solubility, lipophilicity, and potential interactions with metabolic enzymes and transport proteins.

The fundamental physicochemical properties of a compound, such as its molecular weight, lipophilicity (log P), and topological polar surface area (TPSA), are key determinants of its ADME profile. For this compound, these have been computationally predicted. The compound has a molecular weight of 212.18 g/mol . Its predicted consensus log P value, a measure of lipophilicity, is 3.15, indicating a moderate level of fat-solubility. The TPSA is calculated to be 17.82 Ų, which suggests good potential for membrane permeability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 212.18 g/mol |

| Consensus Log P | 3.15 |

| Topological Polar Surface Area (TPSA) | 17.82 Ų |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 1 |

The lipophilicity and water solubility of a compound are critical for its absorption and distribution. The predicted log P values from various models for this compound are generally consistent, pointing to its lipophilic nature. The predicted water solubility class is 'soluble', with specific log S values indicating moderate solubility.

Table 2: Predicted Lipophilicity and Water Solubility of this compound

| Parameter | Prediction |

|---|---|

| iLOGP | 3.15 |

| XLOGP3 | 2.80 |

| WLOGP | 2.93 |

| MLOGP | 2.68 |

| Silicos-IT Log P | 3.15 |

| Consensus Log P | 3.15 |

| Log S (ESOL) | -3.32 |

| Solubility (ESOL) | 4.75e-04 mol/L, 0.10 mg/mL |

| Solubility Class (ESOL) | Soluble |

| Log S (Ali) | -3.98 |

| Solubility (Ali) | 1.05e-04 mol/L, 0.02 mg/mL |

| Solubility Class (Ali) | Moderately soluble |

| Log S (SILICOS-IT) | -3.42 |

| Solubility (SILICOS-IT) | 3.84e-04 mol/L, 0.08 mg/mL |

| Solubility Class (SILICOS-IT) | Soluble |

Computational models predict various pharmacokinetic parameters, including gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. For this compound, high GI absorption is predicted. The models also suggest that the compound has the potential to cross the blood-brain barrier. In terms of metabolic stability, predictions indicate that it may be an inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Log Kp (skin permeation) | -4.43 cm/s |

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential as a drug candidate based on its structural and physicochemical properties. This compound is predicted to adhere to several commonly used drug-likeness rules, including Lipinski's rule of five, with no violations. This suggests that the compound possesses a favorable profile for oral bioavailability. Furthermore, it is predicted to have a high bioavailability score.

Table 4: Predicted Drug-Likeness and Medicinal Chemistry Properties of this compound

| Rule/Score | Prediction |

|---|---|

| Lipinski's Rule | Yes (0 violations) |

| Ghose Filter | Yes (0 violations) |

| Veber Filter | Yes (0 violations) |

| Egan Filter | Yes (0 violations) |

| Muegge Filter | Yes (0 violations) |

| Bioavailability Score | 0.55 |

| Lead-likeness | No (2 violations) |

| Synthetic Accessibility | 2.59 |

Pharmacological and Biological Investigations of 1 Phenyl 5 Trifluoromethyl 1h Pyrazole Derivatives

Broad Spectrum Biological Activities Associated with Pyrazole (B372694) Scaffold

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a remarkable range of pharmacological effects. researchgate.netnih.govresearchgate.net Its derivatives are known to exhibit antimicrobial, anti-inflammatory, analgesic, anticancer, anticonvulsant, and antiviral properties. researchgate.netnih.govmdpi.comnih.gov The presence of this heterocyclic system in established drugs highlights its pharmacological significance. nih.govmdpi.comnih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like rimonabant (B1662492) and sildenafil (B151) have been developed for anti-obesity and erectile dysfunction treatments, respectively. researchgate.netnih.gov

The biological significance of pyrazoles stems from their ability to interact with various biological targets, including enzymes and receptors. researchgate.net The structural features of the pyrazole ring, such as its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a bioisostere for other functional groups like amides and imidazoles in drug design. ijpsjournal.com Researchers continually explore pyrazole derivatives for new therapeutic applications in areas like cancer, inflammation, infectious diseases, and cardiovascular disorders. researchgate.netglobalresearchonline.net The ongoing synthesis and evaluation of novel pyrazole-based compounds underscore the scaffold's enduring importance in the quest for more effective and selective medicines. researchgate.netias.ac.in

Antimicrobial Activities

Derivatives of the pyrazole scaffold have been a significant focus of antimicrobial research, showing efficacy against a wide range of pathogens, including bacteria, fungi, and mycobacteria. globalresearchonline.netnih.govconnectjournals.com The introduction of specific substituents, such as trifluoromethyl groups, onto the pyrazole ring is a key strategy in developing new and potent antimicrobial agents. nih.govnih.gov

Pyrazole derivatives have demonstrated considerable potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria. nih.govrsc.org A study focused on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed several compounds that are effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Specifically, chloro and bromo derivatives showed improved activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against several tested strains. nih.gov The trifluoromethyl-substituted derivative also showed good activity against the tested bacteria, with a low MIC value of 3.12 µg/mL for an MRSA strain. nih.gov

These compounds were also found to prevent the development of biofilms by MRSA and effectively eradicate preformed biofilms, showing more effectiveness than the control antibiotic vancomycin. nih.govrsc.org Further investigations into the mode of action suggest that these derivatives may have targets that produce a global effect on bacterial cell function, inhibiting multiple pathways including cell wall, protein, and nucleic acid synthesis. nih.govnih.gov Another study highlighted a bistrifluoromethyl compound as a potent inhibitor of Gram-positive bacteria with MIC values as low as 0.25 μg/ml and a minimum biofilm eradication concentration (MBEC) against S. aureus of 1 μg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Chloro-substituted N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 µg/mL | nih.gov |

| Bromo-substituted N-(trifluoromethyl)phenyl pyrazole | Gram-positive strains | 3.12 µg/mL | nih.gov |

| Trifluoromethyl-substituted N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 µg/mL | nih.gov |

| Bistrifluoromethyl pyrazole derivative (Compound 29) | Gram-positive bacteria | 0.25 µg/mL | nih.gov |

The pyrazole scaffold is a key component in the development of new antifungal agents. connectjournals.comnih.gov A series of novel N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov Some of these compounds exhibited moderate antifungal activities, with compounds 6a , 6b , and 6c showing over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. nih.gov The EC₅₀ value for compound 6b against G. zeae was determined to be 81.3 µg/mL. nih.gov

In another study, a series of 1,5-diaryl pyrazole substituted thiazole (B1198619) derivatives were prepared, including compounds with a 5-(3,5-bis(trifluoromethyl)phenyl) moiety, and screened for antifungal activity against pathogens like Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger. niscpr.res.inresearchgate.net Furthermore, pyrazole-5-sulfonamide derivatives have been designed and shown to display potent antifungal activities, with some compounds exhibiting EC₅₀ values ranging from 0.45 to 2.60 mg/L against Valsa mali. acs.org

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | Activity (EC₅₀) | Source |

|---|---|---|---|

| 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6b) | Gibberella zeae | 81.3 µg/mL | nih.gov |

| 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6b) | Fusarium oxysporum | 97.8 µg/mL | nih.gov |

| Pyrazole-5-sulfonamide derivative (C18) | Valsa mali | 0.45 mg/L | acs.org |

| Pyrazole-5-sulfonamide derivative (C22) | Valsa mali | 0.58 mg/L | acs.org |

Pyrazole derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs. nih.govnih.govjocpr.comresearchgate.net Research has demonstrated that certain pyrazole-based molecules exhibit significant inhibitory activity against Mycobacterium tuberculosis. jocpr.commdpi.com For example, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective. nih.gov

In another study, a series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated for their antimycobacterial activity. rsc.org The imidazole derivatives displayed Minimum Inhibitory Concentration (MIC₉₀) values in the range of 3.95–12.03 μg/mL, while the triazoles showed MIC₉₀ values between 4.35–25.63 μg/mL against M. tuberculosis H37Rv. rsc.org Specifically, compound 11f , an imidazole derivative, was the most active in its series, and compound 12b , a triazole derivative, was the most active in its respective series. rsc.org These findings highlight the potential of the pyrazole scaffold in developing new leads for antitubercular chemotherapy. nih.govresearchgate.net

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound Series | Bacterial Strain | Activity (MIC₉₀) | Source |

|---|---|---|---|

| Imidazole diarylpyrazole derivatives | M. tuberculosis H37Rv | 3.95–12.03 µg/mL | rsc.org |

| Triazole diarylpyrazole derivatives | M. tuberculosis H37Rv | 4.35–25.63 µg/mL | rsc.org |

| Pyrazoline derivative (Compound 4a) | Mycobacterium tuberculosis H37Ra | 17 µM (MIC) | mdpi.com |

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. nih.govnih.govmdpi.com The anti-inflammatory drug celecoxib, which contains a pyrazole ring, is a testament to the therapeutic potential of this scaffold. researchgate.netnih.govmdpi.com Research has focused on synthesizing new pyrazole derivatives with potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.comnih.gov

A study reported new pyrazole derivatives that were evaluated for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Many of the synthesized compounds demonstrated good inhibitory activity at nanomolar concentrations and showed selectivity towards COX-2 inhibition. nih.gov For instance, compound 2a exhibited an IC₅₀ towards the COX-2 enzyme of 19.87 nM. nih.gov Another compound, 3b , showed a COX-2 IC₅₀ of 39.43 nM with a selectivity index of 22.21. nih.gov The ability of these compounds to inhibit COX-2 is a key mechanism for their anti-inflammatory action. ijpsjournal.comnih.gov A 2023 study highlighted a 3-(trifluoromethyl)-5-arylpyrazole with a remarkable COX-2 IC₅₀ of 0.02 µM compared to 4.5 µM for COX-1. ijpsjournal.com These findings underscore the potential of pyrazole derivatives as effective anti-inflammatory agents with potentially favorable profiles due to COX-2 selectivity. ijpsjournal.comnih.gov

Table 4: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 Inhibition (IC₅₀) | COX-2 Selectivity Index | Source |

|---|---|---|---|

| Compound 2a | 19.87 nM | Not specified | nih.gov |

| Compound 3b | 39.43 nM | 22.21 | nih.gov |

| Compound 5b | 38.73 nM | 17.47 | nih.gov |

| Compound 5e | 39.14 nM | 13.10 | nih.gov |

| 3-(Trifluoromethyl)-5-arylpyrazole | 0.02 µM | 225 | ijpsjournal.com |

Anticancer and Antitumor Potential

The pyrazole scaffold is a highly promising framework for the development of novel anticancer agents. nih.govbohrium.com Pyrazole derivatives have been shown to possess significant cytotoxic and antitumor activities against various cancer cell lines by interacting with multiple targets, including protein kinases like EGFR and VEGFR-2, tubulin, and DNA. nih.gov

One study detailed the synthesis of pyrazoline derivatives and their evaluation against several cancer cell lines. mdpi.com Compound 11 , 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was identified as the most effective agent against AsPC-1 human pancreatic adenocarcinoma and U251 human glioblastoma cells, with IC₅₀ values of 16.8 µM and 11.9 µM, respectively. mdpi.com In another investigation, a series of pyrazoline derivatives were tested against the HepG-2 human liver hepatocellular carcinoma cell line. mdpi.com Compound b17 emerged as the most potent agent, with an IC₅₀ value of 3.57 µM, which was more effective than the standard drug cisplatin (B142131) (IC₅₀ = 8.45 µM). mdpi.com

Furthermore, pyrazole derivatives containing a thiourea (B124793) skeleton have been designed as potential EGFR kinase inhibitors. nih.gov Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed the most potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM and significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 µM. nih.gov

Table 5: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 11 | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |

| Compound 11 | U251 (Glioblastoma) | 11.9 µM | mdpi.com |

| Compound b17 | HepG-2 (Liver) | 3.57 µM | mdpi.com |

| Compound C5 | MCF-7 (Breast) | 0.08 µM | nih.gov |

| Compound 43 | MCF7 (Breast) | 0.25 µM | nih.gov |

| Compound 59 | HepG2 (Liver) | 2 µM | nih.gov |

Enzyme Inhibition Studies

Derivatives of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole have been shown to be potent inhibitors of several key enzymes, highlighting their potential in treating a range of diseases.

Kinase Inhibition

The pyrazole scaffold is a well-established framework for the development of kinase inhibitors. nih.govmatilda.science Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

Derivatives of 1-phenyl-1H-pyrazole have been investigated as inhibitors of several kinases. For instance, a series of 1,3,5-triazine-based pyrazole derivatives were synthesized and evaluated for their ability to inhibit EGFR-tyrosine kinase. matilda.science Compounds 5f , 5g , and 5h from this series demonstrated potent inhibitory activity with IC50 values of 395.1, 286.9, and 229.4 nM, respectively, which are comparable to the standard drug erlotinib. matilda.science Molecular docking studies revealed that these compounds fit well into the EGFR kinase active site, forming hydrogen bonds with key amino acid residues. matilda.science

Furthermore, other pyrazole-based compounds have shown activity against a range of kinases including Aurora A, Aurora B, JAK2, and Abl (T315I). matilda.science For example, AT9283, a pyrazol-4-yl urea (B33335) compound, was identified as a potent dual inhibitor of Aurora A and Aurora B kinases with IC50 values around 3 nM. matilda.science The discovery of Acrizanib, an N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) derivative, as a potent VEGFR-2 inhibitor underscores the versatility of the pyrazole scaffold in targeting different kinase families. journaljpri.com Docking studies on other pyrazole derivatives have also suggested potential inhibitory activity against VEGFR-2, Aurora A, and CDK2. researchgate.net

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 5f | EGFR-tyrosine kinase | 395.1 | matilda.science |

| 5g | EGFR-tyrosine kinase | 286.9 | matilda.science |

| 5h | EGFR-tyrosine kinase | 229.4 | matilda.science |

| AT9283 | Aurora A / Aurora B | ~3 | matilda.science |

| Acrizanib | VEGFR-2 | - | journaljpri.com |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH can disrupt fungal respiration, making it a key target for the development of fungicides. innspub.net A series of novel N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential SDH inhibitors. innspub.net

In vitro antifungal activity assays showed that some of these compounds exhibited excellent activity against various pathogenic fungi. innspub.net Enzymatic bioassays confirmed that these compounds were effective SDH inhibitors, with some showing better inhibition than the commercial fungicides penthiopyrad (B1679300) and carboxin. innspub.net For example, compound B6 , a novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivative, was found to be a selective inhibitor of Rhizoctonia solani with an in vitro EC50 value of 0.23 μg/mL, comparable to the commercial fungicide thifluzamide (B1681302) (0.20 μg/mL). frontiersin.org The same compound also significantly inhibited SDH enzyme activity with an IC50 value of 0.28 μg/mL. frontiersin.org Molecular docking studies have provided insights into the binding modes of these pyrazole derivatives within the SDH active site, which is crucial for the design of new and more potent SDHI fungicides. innspub.netfrontiersin.org

Table 2: SDH Inhibition by Pyrazole Derivatives

| Compound | Target Organism | IC50 / EC50 (μg/mL) | Reference |

|---|---|---|---|

| B6 | Rhizoctonia solani (in vitro) | EC50: 0.23 | frontiersin.org |

| B6 | SDH Enzyme | IC50: 0.28 | frontiersin.org |

| Thifluzamide | Rhizoctonia solani (in vitro) | EC50: 0.20 | frontiersin.org |

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. These are used in the treatment of Alzheimer's disease and other neurological disorders. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.gov

Many of the synthesized compounds showed good AChE inhibitory activity, with IC50 values in the nanomolar to low micromolar range. nih.gov For instance, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e ) was identified as a potent AChE inhibitor with a pIC50 value of 4.2, which is comparable to the standard drug donepezil (B133215) (pIC50 = 4.92). nih.gov Structure-activity relationship (SAR) studies revealed that derivatives with a chloro substituent were generally more effective AChE inhibitors than those with a fluoro substituent. Molecular modeling studies have helped to elucidate the potential binding interactions of these compounds within the active site of the AChE enzyme.

Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrazole Derivatives

| Compound | pIC50 | Reference |

|---|---|---|

| 3e | 4.2 | nih.gov |

| 3a | 3.90 | nih.gov |

| 3b | 3.82 | nih.gov |

| 3d | 3.88 | nih.gov |

| Donepezil (Standard) | 4.92 | nih.gov |

Other Therapeutic Activities

Beyond enzyme inhibition, derivatives of this compound have demonstrated potential in other therapeutic areas, including the management of diabetes and the mitigation of oxidative stress.

Antidiabetic Activity